molecular formula C20H14F2N2O2S B11416268 3,7-bis(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3,7-bis(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11416268
M. Wt: 384.4 g/mol
InChI Key: KNNYLKORHSIVRB-UHFFFAOYSA-N
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Description

3,7-bis(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional functional groups such as fluorophenyl, hydroxy, oxo, and carbonitrile. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-bis(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step reactions. One common method involves the reaction of 3-cyano-5-ethoxy-4-(furan-2-yl)-6-propylcarbonyl-1,4-dihydropyridine-2-thiolate with 1,2-dibromoethane in dimethylformamide (DMF) to form the desired thiazolopyridine scaffold . The reaction conditions often require refluxing the mixture and using appropriate catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,7-bis(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,7-bis(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-bis(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit DNA gyrase and SARS-CoV-2 glycoprotein, suggesting its potential as an antimicrobial and antiviral agent . Additionally, its interaction with various enzymes and receptors in the body contributes to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-bis(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to the presence of fluorophenyl groups and the combination of hydroxy, oxo, and carbonitrile functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H14F2N2O2S

Molecular Weight

384.4 g/mol

IUPAC Name

3,7-bis(4-fluorophenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C20H14F2N2O2S/c21-14-5-1-12(2-6-14)16-9-18(25)24-19(17(16)10-23)27-11-20(24,26)13-3-7-15(22)8-4-13/h1-8,16,26H,9,11H2

InChI Key

KNNYLKORHSIVRB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)C(CS2)(C3=CC=C(C=C3)F)O)C#N)C4=CC=C(C=C4)F

Origin of Product

United States

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